An In-depth Technical Guide to 3-Bromo-1-isobutylpyridin-2(1H)-one (CAS 1597038-25-9)
An In-depth Technical Guide to 3-Bromo-1-isobutylpyridin-2(1H)-one (CAS 1597038-25-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Novel Scaffolds
In the dynamic landscape of drug discovery and development, the exploration of novel chemical entities is paramount. The pyridinone scaffold, in particular, has emerged as a "privileged structure," consistently appearing in a diverse array of pharmacologically active compounds.[1][2][3] This guide focuses on a specific, yet under-documented derivative: 3-Bromo-1-isobutylpyridin-2(1H)-one . While extensive peer-reviewed data on this exact molecule is not abundant, this document serves as a comprehensive technical guide by leveraging data from closely related analogs and established principles of organic chemistry. Our objective is to provide a robust framework for researchers to understand, synthesize, and ultimately unlock the potential of this promising chemical entity.
Molecular Overview and Physicochemical Properties
3-Bromo-1-isobutylpyridin-2(1H)-one belongs to the class of N-alkylated 3-bromopyridinones. The core structure features a pyridin-2-one ring, which is a six-membered aromatic heterocycle containing a nitrogen atom and a ketone group. The bromine atom at the 3-position and the isobutyl group on the nitrogen atom are key determinants of its chemical reactivity and potential biological activity.
The isobutyl group, a branched alkyl chain, is expected to increase the lipophilicity of the molecule compared to its methyl or ethyl counterparts. This property can significantly influence its pharmacokinetic profile, including membrane permeability and metabolic stability.
Table 1: Predicted Physicochemical Properties of 3-Bromo-1-isobutylpyridin-2(1H)-one
| Property | Predicted Value | Notes and Rationale |
| CAS Number | 1597038-25-9 | |
| Molecular Formula | C₉H₁₂BrNO | |
| Molecular Weight | 230.10 g/mol | |
| Appearance | Likely an off-white to pale yellow solid | Based on analogs like 3-Bromo-2(1H)-pyridinone.[4] |
| Melting Point | Not reported; likely lower than 3-Bromo-2(1H)-pyridinone (185-189°C) due to the N-alkylation disrupting crystal packing. | |
| Boiling Point | > 300 °C (Predicted) | High due to the polar pyridinone core. |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, chlorinated hydrocarbons). Slightly soluble in water. | The isobutyl group enhances solubility in less polar solvents compared to the unsubstituted analog. |
| XLogP3 | ~2.0-2.5 (Predicted) | The isobutyl group significantly increases the predicted partition coefficient compared to 3-Bromo-2(1H)-pyridinone (XLogP3: 1.1).[4] |
Chemical Structure:
Caption: Chemical structure of 3-Bromo-1-isobutylpyridin-2(1H)-one.
Synthesis and Purification
A robust and scalable synthesis of 3-Bromo-1-isobutylpyridin-2(1H)-one can be logically designed in a two-step sequence starting from commercially available 2-hydroxypyridine. This proposed pathway involves an initial bromination of the pyridinone ring followed by N-alkylation.
Caption: Proposed two-step synthesis workflow.
Step 1: Bromination of 2(1H)-Pyridinone
The direct bromination of the 2(1H)-pyridinone ring is a well-established transformation. The electron-rich nature of the pyridinone ring facilitates electrophilic substitution, primarily at the 3- and 5-positions.
Experimental Protocol:
-
Reaction Setup: To a solution of 5-(4-pyrimidyl)-2(1H)-pyridone (1 equivalent) in glacial acetic acid, add bromine (1.05 equivalents) dropwise over a period of one minute.[2][5]
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Work-up: Pour the reaction mixture into anhydrous ether and stir for 30 minutes to precipitate the product. Filter the resulting solid and wash with ether.
-
Neutralization: Suspend the solid in water and adjust the pH to approximately 6 with anhydrous potassium carbonate. Stir for 15 minutes.
-
Isolation: Filter the solid, wash with water, and dry to yield 3-bromo-5-(4-pyrimidyl)-2(1H)-pyridone.[2][5] A similar procedure can be adapted for the bromination of 2(1H)-pyridinone.
Step 2: N-Alkylation with Isobutyl Bromide
The introduction of the isobutyl group onto the nitrogen atom of 3-bromo-2(1H)-pyridinone can be achieved via a standard Williamson ether synthesis-like N-alkylation reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 3-bromo-2(1H)-pyridinone (1 equivalent) and potassium carbonate (2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Alkylating Agent: Add isobutyl bromide (1.1 to 1.5 equivalents) to the suspension. Isobutyl bromide is a colorless to pale yellow liquid used as a reagent in organic synthesis.[6]
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product.
Chemical Reactivity and Synthetic Utility
The reactivity of 3-Bromo-1-isobutylpyridin-2(1H)-one is dictated by the interplay of the electron-deficient pyridine ring, the bromine substituent, and the N-isobutyl group. The bromine atom at the 3-position is a versatile handle for further synthetic transformations, primarily through metal-catalyzed cross-coupling reactions.
It is important to note that the 3-position of the pyridine ring is generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to the 2- and 4-positions.[7] This is due to the less effective stabilization of the Meisenheimer intermediate by the ring nitrogen.
Key Reactions:
-
Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with boronic acids or esters is a powerful tool for forming carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, providing access to 3-amino-pyridinone derivatives, which are common scaffolds in kinase inhibitors.[1]
-
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, can be used to introduce alkynyl moieties.
-
Stille Coupling: This reaction with organostannanes offers another avenue for carbon-carbon bond formation.
Caption: Key cross-coupling reactions of the title compound.
Potential Applications in Drug Discovery
The pyridinone scaffold is a cornerstone in medicinal chemistry, with numerous FDA-approved drugs incorporating this motif.[1] These compounds exhibit a broad spectrum of pharmacological activities, including anti-HIV, anticancer, antifungal, and anti-inflammatory properties.[1][2][3]
The introduction of a bromine atom at the 3-position of the N-isobutylpyridinone core provides a crucial vector for chemical space exploration. Through the cross-coupling reactions outlined above, a diverse library of analogs can be synthesized and screened for biological activity. The isobutyl group can contribute to favorable interactions within hydrophobic pockets of target proteins and can influence the overall ADME (absorption, distribution, metabolism, and excretion) properties of the molecule.
Given the established biological activities of related pyridinone derivatives, 3-Bromo-1-isobutylpyridin-2(1H)-one and its derivatives are promising candidates for screening in various therapeutic areas, including:
-
Oncology: As scaffolds for kinase inhibitors.
-
Infectious Diseases: As potential antiviral (e.g., anti-HIV, anti-HBV) or antibacterial agents.[3]
-
Inflammatory Diseases: As inhibitors of key inflammatory mediators.
Safety and Handling
As with any laboratory chemical, 3-Bromo-1-isobutylpyridin-2(1H)-one should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety information, it is always recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
3-Bromo-1-isobutylpyridin-2(1H)-one represents a valuable, albeit currently under-characterized, building block for drug discovery and development. This guide has provided a comprehensive overview of its likely physicochemical properties, a plausible and detailed synthetic route, its key reactive sites, and its potential applications in medicinal chemistry. By leveraging the extensive knowledge base surrounding the pyridinone scaffold and the versatility of the 3-bromo substituent, researchers are well-equipped to synthesize, functionalize, and explore the therapeutic potential of this and related molecules. The strategic derivatization of this core structure holds significant promise for the discovery of next-generation therapeutic agents.
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